molecular formula C25H21NO5S B2670956 methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 853890-45-6

methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2670956
CAS No.: 853890-45-6
M. Wt: 447.51
InChI Key: HSVXVBHRMDAERO-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of benzopyran, cyclopenta[b]thiophene, and carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate, followed by reactions with hydrazine and phenylhydrazine . The reaction conditions often require the use of catalysts such as Pd(OAc)2 and bases like K2CO3 in solvents like N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of benzopyran and cyclopenta[b]thiophene moieties, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-30-25(29)21-18-8-5-9-20(18)32-23(21)26-22(27)15-10-11-17-16(12-15)13-19(31-24(17)28)14-6-3-2-4-7-14/h2-4,6-7,10-12,19H,5,8-9,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVXVBHRMDAERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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